molecular formula C16H28O3SSi B14280190 {[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane CAS No. 139765-97-2

{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane

Cat. No.: B14280190
CAS No.: 139765-97-2
M. Wt: 328.5 g/mol
InChI Key: XHYMEQJLEDRCTK-UHFFFAOYSA-N
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Description

{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane is an organic compound that features a benzenesulfonyl group attached to a butan-2-yl chain, which is further linked to a tert-butyl dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane typically involves multiple steps, starting with the preparation of the benzenesulfonyl derivative. The benzenesulfonyl group can be introduced through sulfonation reactions, where benzene is treated with sulfur trioxide or chlorosulfonic acid. The butan-2-yl chain is then attached via alkylation reactions, often using alkyl halides in the presence of a base.

The tert-butyl dimethylsilane group is introduced through silylation reactions, where a suitable silylating agent such as tert-butyldimethylsilyl chloride is used. The reaction conditions often involve the use of a base like imidazole or pyridine to facilitate the silylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzenesulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the benzenesulfonyl group can yield sulfinyl or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, where the benzenesulfonyl group is attached.

    Silylation/Desilylation: The tert-butyl dimethylsilane group can be introduced or removed through silylation or desilylation reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.

    Silylation/Desilylation: Silylating agents like tert-butyldimethylsilyl chloride and desilylating agents like tetrabutylammonium fluoride are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

    Silylation/Desilylation: Silylated or desilylated products.

Scientific Research Applications

Chemistry

In chemistry, {[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane is used as a protecting group for alcohols and amines. The silyl group can be easily introduced and removed, making it a valuable tool in multi-step organic synthesis.

Biology

The compound can be used in the synthesis of biologically active molecules, where the benzenesulfonyl group may impart specific biological properties. It can also serve as a precursor for the synthesis of sulfonamide-based drugs.

Medicine

In medicinal chemistry, this compound derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structural features make it suitable for various applications, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of {[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane depends on its specific application. In chemical reactions, the benzenesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The silyl group can protect reactive sites, allowing for selective transformations in multi-step synthesis.

In biological systems, the benzenesulfonyl group may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    {[4-(Benzenesulfonyl)butan-2-yl]oxy}(trimethyl)silane: Similar structure but with a trimethylsilyl group instead of tert-butyl dimethylsilane.

    {[4-(Benzenesulfonyl)butan-2-yl]oxy}(triethyl)silane: Similar structure but with a triethylsilyl group.

    {[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)diphenylsilane: Similar structure but with a diphenylsilyl group.

Uniqueness

{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane is unique due to the presence of the tert-butyl dimethylsilane group, which provides steric hindrance and stability. This makes it particularly useful as a protecting group in organic synthesis, allowing for selective reactions and minimizing side reactions.

Properties

CAS No.

139765-97-2

Molecular Formula

C16H28O3SSi

Molecular Weight

328.5 g/mol

IUPAC Name

4-(benzenesulfonyl)butan-2-yloxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C16H28O3SSi/c1-14(19-21(5,6)16(2,3)4)12-13-20(17,18)15-10-8-7-9-11-15/h7-11,14H,12-13H2,1-6H3

InChI Key

XHYMEQJLEDRCTK-UHFFFAOYSA-N

Canonical SMILES

CC(CCS(=O)(=O)C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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